molecular formula C11H11NO3 B2488770 N-([2,3'-bifuran]-5-ylmethyl)acetamide CAS No. 2034341-78-9

N-([2,3'-bifuran]-5-ylmethyl)acetamide

Cat. No.: B2488770
CAS No.: 2034341-78-9
M. Wt: 205.213
InChI Key: ANOUOAQGYQFQJE-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)acetamide: is a chemical compound that features a bifuran ring structure linked to an acetamide group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)acetamide can be achieved through the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is facilitated by coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized to achieve high yields, typically involving a microwave reactor .

Industrial Production Methods: Industrial production of this compound may involve the use of biorefinery processes to derive furfural from biomass. Furfural can then be transformed into the desired bifuran derivatives through selective hydrogenation, oxidation, and other processes .

Chemical Reactions Analysis

Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The bifuran ring can be oxidized to form corresponding furan derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated bifuran derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes

Comparison with Similar Compounds

  • N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide
  • N-([2,3’-bifuran]-5-ylmethyl)-2-(2-methylphenoxy)acetamide

Comparison: N-([2,3’-bifuran]-5-ylmethyl)acetamide is unique due to its bifuran ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-6-10-2-3-11(15-10)9-4-5-14-7-9/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOUOAQGYQFQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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